molecular formula C10H6F3N B8415621 2-(Trifluoromethyl)-4-vinylbenzonitrile

2-(Trifluoromethyl)-4-vinylbenzonitrile

Cat. No.: B8415621
M. Wt: 197.16 g/mol
InChI Key: HYNKLTGBJKGUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4-vinylbenzonitrile is a useful research compound. Its molecular formula is C10H6F3N and its molecular weight is 197.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H6F3N

Molecular Weight

197.16 g/mol

IUPAC Name

4-ethenyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H6F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h2-5H,1H2

InChI Key

HYNKLTGBJKGUDY-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-bromo-2-(trifluoromethyl)benzonitrile (500 mg, 2.000 mmol), cesium fluoride (668 mg, 4.40 mmol), tri-n-butylphosphine in hexane (0.347 mL, 0.120 mmol) and Pd2(dba)3 (36.6 mg, 0.040 mmol) in toluene (10 mL) was added tributyl(vinyl)stannane (0.587 mL, 2.000 mmol). The reaction mixture was heated at 80° C. overnight. Next, saturated KF solution was added and the resulting mixture was stirred 1 hour and then filtered. The filtrate was diluted with ethyl acetate and washed with H2O. The organic layer was dried with MgSO4, filtered, and concentrated. The solids were purified on a silica gel cartridge using an EtOAc/hexanes gradient to yield 450 mg of 2-(trifluoromethyl)-4-vinylbenzonitrile. 1H NMR (400 MHz, chloroform-d) δ ppm 7.79 (1H, s), 7.67 (1H, dd, J=7.91, 1.76 Hz), 7.40-7.45 (1H, m), 6.77 (1H, dd, J=17.58, 10.99 Hz), 5.97 (1H, d, J=17.58 Hz), 5.58 (1H, d, J=10.99 Hz)
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
668 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36.6 mg
Type
catalyst
Reaction Step One
Quantity
0.347 mL
Type
catalyst
Reaction Step One
Quantity
0.587 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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